molecular formula C20H18O6 B2604539 (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 859661-73-7

(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2604539
CAS No.: 859661-73-7
M. Wt: 354.358
InChI Key: CQRPIVFOXJWOIR-NVMNQCDNSA-N
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Description

The compound “(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate” is a benzofuran derivative featuring a benzylidene moiety substituted with 2,4-dimethoxy groups and an acetate ester at the 6-position of the benzofuran core. Its Z-configuration at the exocyclic double bond is critical for stereochemical stability and intermolecular interactions. The 2,4-dimethoxy groups on the benzylidene fragment contribute to electronic effects (e.g., resonance donation), while the 7-methyl and 6-acetate substituents influence solubility and reactivity . This compound is likely synthesized via a condensation reaction between a substituted benzaldehyde and a benzofuran precursor, followed by acetylation, analogous to methods described for related structures .

Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-16(25-12(2)21)8-7-15-19(22)18(26-20(11)15)9-13-5-6-14(23-3)10-17(13)24-4/h5-10H,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPIVFOXJWOIR-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic derivative that has drawn attention for its potential biological activities. This article aims to review the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with a dimethoxybenzylidene moiety and an acetate group. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzofuran structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain related compounds exhibited IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, comparable to standard treatments like Doxorubicin .

CompoundIC50 (µM)Cell Line
Compound A1.8 ± 0.02MCF-7
Compound B4.5MCF-7
Doxorubicin1.2 ± 0.005MCF-7

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Bcl-2 : Some studies suggest that these compounds can inhibit anti-apoptotic proteins like Bcl-2, promoting cell death in cancerous cells .
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases, further contributing to their anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, related benzofuran derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of synthesized benzofuran derivatives against the MCF-7 cell line. Results showed promising activity with several compounds exhibiting potent cytotoxicity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains, revealing effective inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents on Benzylidene Substituent on Benzofuran Functional Groups Key Properties
Target Compound 2,4-Dimethoxy 7-Methyl, 6-acetate Ester, ketone, methoxy Enhanced polarity due to acetate
(2Z)-2-(2,4,6-Trimethylbenzylidene) analog (11a, ) 2,4,6-Trimethyl 5-Methylfuran-2-yl Cyano, ketone, methyl Higher hydrophobicity (m.p. 243–246°C)
(2Z)-2-(4-Cyanobenzylidene) analog (11b, ) 4-Cyano 5-Methylfuran-2-yl Cyano, ketone Electron-withdrawing effects (m.p. 213–215°C)
Methanesulfonate analog 2,4-Dimethoxy 6-Methanesulfonate Sulfonate, ketone, methoxy Increased acidity and solubility

Electronic Effects: The 2,4-dimethoxy groups in the target compound donate electron density via resonance, stabilizing the benzylidene moiety. The 6-acetate group in the target compound is less polar than the methanesulfonate group in its analog (), leading to differences in solubility and hydrolysis rates.

Thermal Stability: Compounds with electron-withdrawing substituents (e.g., 11b) exhibit lower melting points (213–215°C) compared to those with electron-donating groups (e.g., 11a, 243–246°C) due to reduced intermolecular dipole interactions .

Spectroscopic Signatures :

  • The acetate ester in the target compound would show a characteristic C=O stretch at ~1730 cm⁻¹ in IR, distinct from the sulfonate group’s S=O stretches (~1330 and 1160 cm⁻¹) in its methanesulfonate analog .
  • The Z-configuration of the benzylidene double bond is confirmed via NMR coupling constants (e.g., δ 7.94 ppm for =CH in 11a ), a feature shared with the target compound.

Synthetic Yields :

  • Similar condensation reactions (e.g., for 11a and 11b) yield ~68%, suggesting that the target compound’s synthesis may require optimized conditions to account for steric hindrance from the 2,4-dimethoxy groups .

Bioactivity Implications: While direct bioactivity data for the target compound is unavailable, analogs with electron-withdrawing groups (e.g., cyano in 11b) often exhibit enhanced insecticidal or antimicrobial activity due to increased electrophilicity . The 2,4-dimethoxy groups may instead favor interactions with biological targets requiring hydrogen bonding, as seen in plant-derived bioactive molecules .

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